molecular formula C24H26FN3O2S B2517611 N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide CAS No. 851714-79-9

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide

Cat. No. B2517611
M. Wt: 439.55
InChI Key: NPWVOIVSNRRVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in critical physiological processes, including CO2 transport, acid-base balance, and biosynthetic reactions. Inhibitors of CAs have therapeutic applications in treating conditions like glaucoma, epilepsy, and some forms of edema. Sulfonamide derivatives, similar in structure to N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide, have been extensively studied for their inhibitory effects on various CA isozymes. For instance, a detailed study on the inhibition of tumor-associated CA IX by halogenated sulfonamides revealed potent inhibitors, suggesting the potential for designing more selective and potent CA inhibitors with applications as antitumor agents (Ilies et al., 2003).

Novel Insecticides

Research on novel insecticides with unique chemical structures targeting sap-feeding pests has led to the development of compounds like flubendiamide and sulfoxaflor. These compounds exhibit strong insecticidal activity and are considered suitable for integrated pest management programs. The uniqueness of these structures and their mode of action, different from existing insecticides, highlights the potential for N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide in developing new insect control agents with novel mechanisms of action (Tohnishi et al., 2005), (Zhu et al., 2011).

Antimicrobial Applications

The synthesis and evaluation of antimicrobial activities of novel compounds is an ongoing area of research in medicinal chemistry. Compounds bearing fluorine atoms and various heterocyclic moieties have been synthesized and tested against a range of microbial pathogens, showing promising results. This suggests that N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide could also be explored for its antimicrobial properties, given its structural complexity and potential for bioactivity (Desai et al., 2013).

properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-20-11-5-3-9-18(20)24(30)26-13-14-28-15-22(19-10-4-6-12-21(19)28)31-16-23(29)27-17-7-1-2-8-17/h3-6,9-12,15,17H,1-2,7-8,13-14,16H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWVOIVSNRRVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.